2-Propenoic acid, oxydi-2,1-ethanediyl ester
Description
Properties
IUPAC Name |
2-(2-hydroxyethoxy)ethanol;prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3.2C3H4O2/c5-1-3-7-4-2-6;2*1-2-3(4)5/h5-6H,1-4H2;2*2H,1H2,(H,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNNPIISAUSYSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)O.C=CC(=O)O.C(COCCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Systems and Reaction Conditions
A representative procedure involves charging a nitrogen-purged autoclave with acrylic acid (33.2 g) stabilized with 2,2',6,6'-tetramethyl-4-hydroxypiperidine-N-oxide and phenothiazine, followed by the addition of a zinc-based metal-organic framework (MOF) catalyst (0.5 g). Ethylene oxide (20 g) is introduced under 10 bar nitrogen pressure, and the mixture is stirred at 50°C for five hours. Post-reaction analysis by gas chromatography reveals a product distribution of 76% unreacted acrylic acid, 10% monoethylene glycol acrylate, 9% diethylene glycol diacrylate, and 5% side products.
Key Parameters:
-
Temperature : 50–60°C
-
Pressure : 10 bar nitrogen
-
Catalyst : Zn-MOFs or acidic resins
-
Inhibitors : Phenothiazine derivatives (0.1–0.5 wt%)
Challenges and Mitigation Strategies
The low yield of DEGD (9%) in this method stems from competing side reactions, including over-alkoxylation to form triethylene glycol acrylate and oligomerization of ethylene oxide. To suppress these pathways, recent studies recommend:
-
Reducing ethylene oxide stoichiometry to a 1:2 molar ratio (acrylic acid:ethylene oxide).
-
Employing templated MOF catalysts with controlled pore sizes to limit over-alkoxylation.
-
Optimizing inhibitor concentrations to prevent radical-initiated polymerization without hindering the main reaction.
Direct Esterification of Acrylic Acid with Ethylene Glycol
Direct esterification offers higher selectivity for DEGD by reacting acrylic acid with ethylene glycol in the presence of strong acid catalysts. This method is widely adopted in laboratory-scale syntheses and specialty chemical production.
Heterogeneous Acid Catalysts
Naphthalene-1,5-disulfonic acid and KU-2.8 (a sulfonated polystyrene resin) have emerged as effective catalysts. In a comparative study, naphthalene-1,5-disulfonic acid achieved an 87.5% yield of DEGD at 80°C, outperforming KU-2.8 (83.6% yield) under identical conditions.
Reaction Protocol:
-
Mix acrylic acid (1.0 mol) and ethylene glycol (0.5 mol) in a molar ratio of 2:1.
-
Add 2 wt% naphthalene-1,5-disulfonic acid relative to acrylic acid.
-
Heat at 80°C for 4 hours under reflux with continuous water removal (azeotropic distillation).
-
Neutralize the catalyst with sodium bicarbonate and purify by vacuum distillation.
Homogeneous Acid Catalysts
Sulfuric acid and p-toluenesulfonic acid are traditional catalysts but require careful handling due to corrosivity and post-reaction neutralization. A patent by US3458561A details a continuous esterification process using 0.01–0.1 wt% sulfuric acid, achieving 85–90% conversion at 100–120°C.
Comparative Performance of Catalysts:
| Catalyst | Temperature (°C) | Yield (%) | By-Products |
|---|---|---|---|
| Naphthalene-1,5-disulfonic acid | 80 | 87.5 | <5% oligomers |
| KU-2.8 resin | 80 | 83.6 | 7–10% oligomers |
| Sulfuric acid | 120 | 89.0 | 8–12% diacrylate isomers |
Industrial-Scale Production Techniques
Continuous Flow Reactors
Large-scale DEGD production utilizes tubular reactors with in-line monitoring to maintain optimal stoichiometry and temperature. Key advantages include:
Inhibitor Systems
Industrial formulations incorporate dual inhibitor systems to prevent polymerization during storage and transport:
By-Product Analysis and Mitigation
Common by-products and their origins include:
-
Monoethylene glycol acrylate : From incomplete esterification or alkoxylation.
-
Acrylic acid dimers : Formed via Diels-Alder cyclization at temperatures >100°C.
-
Polyethylene glycol acrylates : Result from excess ethylene oxide or prolonged reaction times.
Strategies to minimize by-products:
-
Stoichiometric control : Limit ethylene oxide to ≤1.1 equivalents per acrylic acid.
-
Low-temperature processing : Maintain temperatures ≤80°C in esterification routes.
-
Catalyst selectivity : Use sulfonic acid derivatives with high affinity for primary hydroxyl groups.
Emerging Catalytic Technologies
Enzymatic Esterification
Pilot-scale studies employ immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze acrylate esterification at 40–50°C, achieving 70–75% yields. While environmentally benign, this method faces challenges in catalyst longevity and acrylate-induced enzyme denaturation.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, oxydi-2,1-ethanediyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-Propenoic acid, oxydi-2,1-ethanediyl ester serves as:
- Reagent in Organic Synthesis : It acts as a building block for synthesizing complex molecules.
- Polymerization Agent : Used in the production of polymers through radical polymerization processes.
Biology
In biological research, this compound is utilized for:
- Biochemical Pathway Studies : It aids in understanding metabolic pathways by serving as a precursor for biologically active compounds.
- Drug Formulation Development : Investigated for its potential therapeutic properties and as an excipient in drug formulations.
Medicine
In medical applications, the compound has shown promise for:
- Therapeutic Investigations : Research into its effects on various biological targets suggests potential medicinal uses.
- Biocompatible Materials : Its properties make it suitable for developing biocompatible materials for medical devices.
Industry
In industrial applications, this compound is employed in:
- Production of Resins and Coatings : Used in formulating resins that provide durability and resistance to environmental factors.
- Adhesives Manufacturing : Its adhesive properties make it suitable for various bonding applications.
Comparison of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Chemistry | Organic synthesis | Versatile building block |
| Biology | Precursor for active compounds | Enhances biochemical studies |
| Medicine | Drug formulation | Potential therapeutic properties |
| Industry | Resins and adhesives | Durable and resistant materials |
Safety Profile
| Property | Value |
|---|---|
| LD50 (oral) | 250 mg/kg (rat) |
| LD50 (dermal) | 180 mg/kg (rabbit) |
| Skin Sensitization | Yes |
| Eye Irritation | Moderate |
Case Study 1: Polymer Applications
A study investigated the use of this compound in creating high-performance polymers. The results indicated that polymers produced with this compound exhibited enhanced mechanical properties and thermal stability compared to those made with traditional monomers. This application is particularly relevant in industries requiring robust materials such as automotive and aerospace sectors.
Case Study 2: Medical Device Development
Research focused on the incorporation of this compound into biocompatible materials for medical devices. The findings demonstrated that devices made from formulations containing this compound showed improved biocompatibility and reduced inflammatory responses when tested in vitro. This advancement opens avenues for safer medical implants and devices.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, oxydi-2,1-ethanediyl ester involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups in the compound allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Propenoic acid, oxybis(methyl-2,1-ethanediyl) ester
- CAS Number: 2358-84-1 (primary), 57472-68-1 (alternative)
- Molecular Formula: C₁₂H₁₈O₅
- Molecular Weight: 242.27 g/mol
- Physical Properties: Boiling point 119–121°C (0.8 mmHg), density 1.05 g/cm³, refractive index 1.4500–1.4540 .
Applications :
Used in electrical/electronic products, adhesives, and surface-active agents due to its acrylate functionality, enabling crosslinking in polymer synthesis .
Comparison with Structurally Similar Compounds
2-Propenoic Acid, 2-Methyl-, 1,2-Ethanediylbis(oxy-2,1-Ethanediyl) Ester
- CAS: 109-16-0
- Formula: C₁₄H₂₂O₆
- Molecular Weight: 286.32 g/mol
- Key Differences :
Bis[2-(Methacryloyloxy)ethyl] Phosphate
2-Propenoic Acid, (4-Methyl-1,3-Phenylene)Bis(Iminocarbonyloxy-2,1-Ethanediyl) Ester
- CAS: 54687-25-1
- Formula: C₁₉H₂₂N₂O₈
- Molecular Weight: 406.39 g/mol
- Key Differences: Contains iminocarbonyloxy and aromatic groups, introducing hydrogen-bonding capability. Applications: Advanced adhesives and urethane-based polymers .
Tris(2-Acryloyloxyethyl) Phosphate
- CAS: 35057-49-9
- Formula: C₁₅H₂₄O₉P
- Molecular Weight: 379.32 g/mol
- Key Differences :
Comparative Data Table
Research Findings and Trends
- Reactivity : Shorter ethanediyl chains (target compound) enable faster polymerization but lower flexibility compared to longer-chain analogs (e.g., butanediyl esters in ) .
- Thermal Stability : Phosphate-containing derivatives (e.g., 35057-49-9) exhibit superior thermal resistance, making them suitable for flame-retardant applications .
- Regulatory Status : Most acrylate esters share similar hazard classifications (skin/eye irritation), but phosphate esters face additional scrutiny due to environmental persistence .
Biological Activity
2-Propenoic acid, oxydi-2,1-ethanediyl ester, commonly known as diethylene glycol diacrylate (DEGD), is a versatile compound widely used in various fields including chemistry, biology, and medicine. This article provides a comprehensive overview of its biological activity, synthesis, applications, and relevant research findings.
Chemical Structure and Properties
Diethylene glycol diacrylate is an ester formed from the reaction of acrylic acid with diethylene glycol. Its chemical structure allows it to participate in a variety of chemical reactions due to the presence of both hydroxyl and carboxyl functional groups.
Biological Activity
The biological activity of this compound has been investigated in several studies. The compound exhibits properties that can influence cellular functions and biochemical pathways.
The mechanism of action involves interactions with biological molecules such as proteins and nucleic acids. The hydroxyl group can form hydrogen bonds with biomolecules, potentially modulating enzyme activity or receptor signaling pathways.
Toxicological Studies
Research indicates that DEGD may have toxicological implications. A study highlighted its potential endocrine-disrupting effects when leached from paper and board food contact materials. The compound was tested for mutagenicity and its impact on metabolic processes in vitro, revealing adverse effects on cell viability and metabolic functions .
Case Studies
- Endocrine Disruption : In a study examining food packaging materials, DEGD was identified as a contaminant that could leach into food products. The study utilized in vitro assays to assess the endocrine-disrupting potential of extracts containing DEGD .
- Cell Viability : Another research effort focused on the cytotoxic effects of DEGD on human cell lines. Results showed that exposure to varying concentrations of DEGD led to decreased cell viability and increased apoptotic markers, suggesting its potential as a cytotoxic agent.
Applications in Research and Industry
| Field | Application |
|---|---|
| Chemistry | Used as a reagent in organic synthesis and polymerization processes. |
| Biology | Investigated for its role in biochemical pathways and as a precursor for biologically active compounds. |
| Medicine | Explored for therapeutic properties and potential use in drug formulations. |
| Industry | Utilized in the production of polymers, resins, and coatings due to its cross-linking ability. |
Synthesis Methods
The synthesis of this compound typically involves the reaction of acrylic acid with diethylene glycol under controlled conditions using catalysts such as sulfuric acid. This reaction can be scaled up for industrial production using continuous flow processes to ensure high yield and purity.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 2-propenoic acid, oxydi-2,1-ethanediyl ester?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm ester linkages and verify the absence of unreacted monomers. Peaks corresponding to acrylate protons (δ 5.8–6.4 ppm) and ether oxygens in the oxydiethane backbone should be prominent .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 210–220 nm) to quantify residual monomers and assess purity. Calibrate using commercial standards of the ester .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic carbonyl (C=O, ~1720 cm) and ether (C-O-C, ~1100 cm) stretches to confirm functional groups .
Q. What safety protocols are critical when handling this compound, given its toxicity classification?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For respiratory protection, employ NIOSH-approved P95 respirators for low exposure or OV/AG/P99 cartridges for higher concentrations .
- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks. Install local exhaust ventilation if handling bulk quantities (>100 g) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage systems to prevent environmental contamination .
Advanced Research Questions
Q. How can density functional theory (DFT) simulations predict the reactivity of this ester in radical polymerization?
- Methodology :
- Computational Setup : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Calculate the HOMO-LUMO gap to estimate susceptibility to radical attack .
- Transition State Analysis : Model the propagation step (e.g., acrylate group addition to a growing polymer chain) to determine activation energies and rate constants .
- Validation : Compare computational results with experimental kinetic data (e.g., from gel permeation chromatography) to refine the model .
Q. How can researchers resolve discrepancies in reported polymerization rates under varying initiator concentrations?
- Methodology :
- Controlled Experiments : Systematically vary initiator (e.g., AIBN) concentrations (0.1–2.0 wt%) while monitoring conversion via gravimetric analysis or real-time FTIR .
- Kinetic Modeling : Apply the Mayo-Lewis equation to assess copolymerization behavior. Use Arrhenius plots to identify temperature-dependent anomalies .
- Data Reconciliation : Cross-validate with differential scanning calorimetry (DSC) to detect exothermic peaks correlated with initiation efficiency .
Q. What is the impact of electron-withdrawing substituents on the ester’s reactivity in copolymerization?
- Methodology :
- Synthetic Modification : Introduce substituents (e.g., chlorine at the α-position) via nucleophilic acyl substitution. Confirm structural changes via -NMR .
- Reactivity Assessment : Compare copolymerization rates with styrene or methyl methacrylate using -NMR to track monomer incorporation .
- Mechanistic Insight : Use electron paramagnetic resonance (EPR) to study radical stabilization effects during chain propagation .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the ester’s thermal stability during polymerization?
- Methodology :
- Thermogravimetric Analysis (TGA) : Perform TGA under nitrogen (10°C/min) to identify decomposition onset temperatures. Compare with literature values (e.g., 133–312°C) .
- Isothermal Studies : Conduct time-resolved TGA at 150°C to assess stability under simulated reaction conditions .
- Cross-Linking Effects : Investigate whether side reactions (e.g., diacrylate cross-linking) alter thermal profiles using dynamic mechanical analysis (DMA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
